8-Quinolineboronic acid dimethyl ester
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Overview
Description
8-Quinolineboronic acid dimethyl ester is a chemical compound with the molecular formula C11H12BNO2 and a molecular weight of 201.03 . It is used in scientific research and industry.
Synthesis Analysis
The synthesis of borinic acids, a class of compounds to which this compound belongs, relies on either the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H12BNO2 .Chemical Reactions Analysis
Boronic acids, including this compound, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . Protodeboronation of pinacol boronic esters, a class of compounds related to this compound, has been reported .Physical and Chemical Properties Analysis
This compound has a molecular weight of 201.03 and a molecular formula of C11H12BNO2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
1. Synthesis of Derivatives with Biological Activity
8-Quinolineboronic acid dimethyl ester is used in synthesizing a variety of biologically active compounds. For instance, derivatives of this compound have been synthesized with potential antimicrobial and cytotoxic activities. These derivatives have been evaluated for their activities against fungi, bacteria, and tumor cells (Farhan & Saour, 2017). Another study utilized similar compounds for the synthesis of nitrogenous heterocyclic compounds linked to amino acid esters or heterocyclic amines (Farhan et al., 2015).
2. Use in Fluorescent Probing for Carbohydrates
This compound serves as a novel fluorescent probe for carbohydrates. Its binding to a carbohydrate can result in significant increases in fluorescence intensity, which is particularly useful in aqueous solutions at physiological pH (Yang et al., 2003).
3. Application in Structural Chemistry
This compound is instrumental in the design and synthesis of helical, quinoline-derived oligoamide foldamers. These foldamers are characterized by their helical structures, which are stable and can be studied in both solid and solution states (Jiang et al., 2003).
4. Development of Novel Heterocyclic Systems
The compound is used in the synthesis of novel heterocyclic systems, such as [1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione and similar structures. These systems have potential applications in various fields of chemistry and pharmacology (Medvedeva et al., 2006).
5. Supramolecular Assembly and Sugar Recognition
It has unique properties that facilitate its self-assembly in solid state and solution through intermolecular B-N bond mechanism. This feature is critical for designing new sugar sensors and molecular catalysts (Zhang et al., 2007).
6. Synthesis of Antitumor Agents
Research has been conducted to synthesize compounds with antitumor activity using this compound derivatives. These compounds are evaluated for their cytotoxicity against various cancer cell lines (Lin & Loo, 1978).
7. Antifilarial Agent Development
A novel quinolone-fused cyclic sulfonamide derivative of this compound demonstrated potent antifilarial activity, making it a potential therapeutic lead for treating lymphatic filariasis (Mukherjee et al., 2018).
8. Role in Enzyme Induction Studies
This compound derivatives have been studied for their role in inducing enzymes like glutathione transferases and NAD(P)H:quinone reductase in cells and tissues. This induction is significant in understanding the detoxification processes in organisms (Spencer et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
dimethoxy(quinolin-8-yl)borane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO2/c1-14-12(15-2)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEJWPRDIRLUNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=N2)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393560 |
Source
|
Record name | 8-Quinolineboronic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259393-04-8 |
Source
|
Record name | 8-Quinolineboronic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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